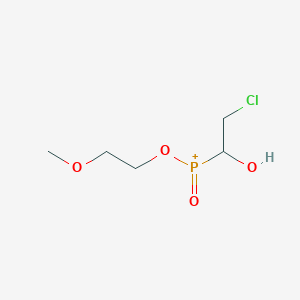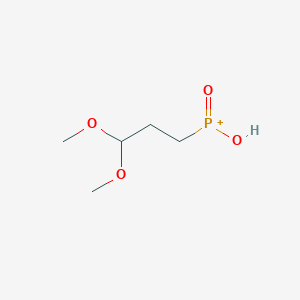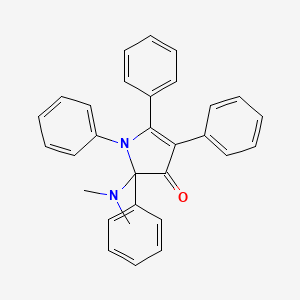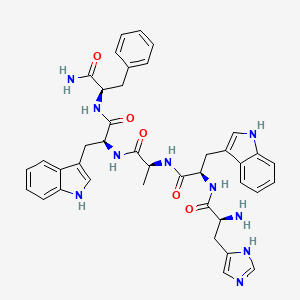![molecular formula C18H26 B14397970 [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene CAS No. 86847-28-1](/img/structure/B14397970.png)
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene is an organic compound that features a cyclohexane ring with a tert-butyl group and a methylidene group attached to it, along with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable cyclohexyl derivative. For instance, the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride can yield tert-butylbenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where benzene is reacted with tert-butyl chloride under controlled conditions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The process may also involve purification steps to isolate the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties and applications in drug development is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Cyclohexylbenzene: A compound with a cyclohexane ring attached to a benzene ring.
Methylidenecyclohexane: A compound with a methylidene group attached to a cyclohexane ring.
The uniqueness of this compound lies in its combination of these structural features, which can impart specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
86847-28-1 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(5-tert-butyl-2-methylidenecyclohexyl)methylbenzene |
InChI |
InChI=1S/C18H26/c1-14-10-11-17(18(2,3)4)13-16(14)12-15-8-6-5-7-9-15/h5-9,16-17H,1,10-13H2,2-4H3 |
InChI-Schlüssel |
IDEBMRJTTRMLQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=C)C(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)

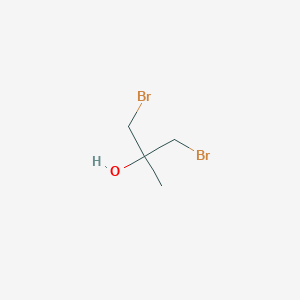
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
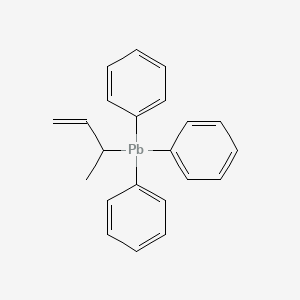
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
